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Boc-dap-ome hcl

Cat. No.: B13393511
M. Wt: 254.71 g/mol
InChI Key: IKRXWXBVGWAKNK-UHFFFAOYSA-N
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Description

Significance of 2,3-Diaminopropanoic Acid (Dap) in Peptide Chemistry and Bioorganic Synthesis

2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. researchgate.net Its distinctive structure, featuring two amino groups, makes it a valuable and versatile building block in the synthesis of novel peptides and other bioactive molecules. researchgate.netmdpi.com

The presence of an additional amino group in Dap allows for the creation of branched peptides, cyclic peptides, and other complex molecular architectures that are not readily accessible using standard proteinogenic amino acids. mdpi.comresearchgate.net This unique structural feature has led to the incorporation of Dap into a wide range of synthetic compounds, including those with potential therapeutic applications. For instance, Dap has been used to create pH-responsive anticancer peptides that selectively target tumor environments. chemistryviews.org It is also a precursor to siderophores, such as staphyloferrin B produced by Staphylococcus aureus, and various antibiotics. nih.gov L-Dap is a component of several natural products, including capreomycin, viomycin, and zwittermicin. nih.gov Furthermore, Dap derivatives are utilized in the synthesis of nucleopeptides, which have potential biomedical applications. nih.gov

Like most amino acids, diaminopropanoic acid is chiral and exists as two stereoisomers: D-Dap and L-Dap. The D- and L- notation refers to the absolute configuration of the molecule, which can be determined using Fischer projections. youtube.commasterorganicchemistry.com In this system, if the amino group on the chiral center furthest from the most oxidized carbon is on the right, it is designated as 'D', and if it is on the left, it is 'L'. youtube.commasterorganicchemistry.com

The specific stereoisomer used in a synthesis is crucial as it dictates the three-dimensional structure and, consequently, the biological activity of the final product. vulcanchem.com For example, a synthetic strategy to produce orthogonally protected L-Dap methyl esters utilized D-serine as the starting material to achieve the correct stereochemistry. mdpi.comresearchgate.net Both D- and L-isomers of Boc-Dap-OMe HCl are commercially available, allowing for their specific incorporation into peptide chains. iris-biotech.deiris-biotech.descbt.com

PropertyD-Isomer (H-D-Dap(Boc)-OMeHCl)L-Isomer (H-L-Dap(Boc)-OMeHCl)
CAS Number 363191-25-7 iris-biotech.de114559-25-0 iris-biotech.descbt.com
Molecular Formula C₉H₁₈N₂O₄HCl iris-biotech.deC₉H₁₈N₂O₄HCl iris-biotech.descbt.com
Molecular Weight 254.71 g/mol nih.gov254.7 g/mol scbt.com
Purity min. 98% iris-biotech.demin. 99% iris-biotech.de
Storage Temperature 2-8°C iris-biotech.de2-8°C iris-biotech.de

Overview of Protecting Group Strategies in Synthetic Organic and Peptide Chemistry

The synthesis of peptides and other complex molecules requires precise control over which functional groups react. Protecting groups are essential tools that temporarily block a reactive site on a molecule, allowing other parts to be modified. libretexts.orgmasterorganicchemistry.com After the desired reaction is complete, the protecting group can be removed under specific conditions. fishersci.co.ukjk-sci.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fishersci.co.ukjk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The Boc group is valued for its stability under a variety of reaction conditions and its ease of removal. masterorganicchemistry.com It is an acid-labile protecting group, meaning it can be cleaved from the amine using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. wikipedia.orgchemistrysteps.com This selective removal allows for the deprotection of the amine without affecting other protecting groups that may be present in the molecule. wikipedia.orgmasterorganicchemistry.com

The carboxyl group of an amino acid is often protected as a methyl ester. libretexts.org This prevents the carboxyl group from reacting during peptide coupling reactions. thieme-connect.de Methyl esters can be formed through standard esterification methods and are generally stable during the synthesis. libretexts.org While they can be removed by hydrolysis, often with a base like sodium hydroxide, their primary role in many synthetic strategies is as a permanent protecting group, with the final product remaining as a methyl ester. libretexts.orgthieme-connect.de In some cases, enzymatic methods can also be employed for the removal of ester protecting groups. pnas.org

Historical Perspective on the Utilization of Diaminopropanoic Acid Derivatives in Advanced Chemical Synthesis

The unique properties of diaminopropanoic acid have led to its use in a variety of advanced chemical syntheses. Historically, the development of methods to prepare orthogonally protected Dap derivatives was a significant step, enabling its incorporation into complex peptides. sci-hub.stscirp.org For example, an efficient synthesis of an orthogonally protected Dap derivative was developed using a Curtius rearrangement. sci-hub.st

The incorporation of Dap has been instrumental in probing various aspects of peptide and protein structure and function. sci-hub.st By substituting Dap for other amino acids like lysine, researchers have been able to study the effects of side-chain length and hydrophobic interactions on protein stability. sci-hub.st Furthermore, Dap-containing peptides have been developed for specific applications, such as pH-responsive anticancer agents and as building blocks for nucleopeptides with potential biomedical uses. chemistryviews.orgnih.gov The continued exploration of Dap derivatives in chemical synthesis highlights their importance as versatile tools for creating novel molecules with tailored properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19ClN2O4 B13393511 Boc-dap-ome hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXWXBVGWAKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving Boc Dap Ome Hcl

Preparation of Boc-Dap-OMe HCl and its Stereoisomers

The synthesis of this compound and its stereoisomers can be achieved through several distinct routes, often starting from readily available chiral precursors to ensure stereochemical integrity.

Multi-Step Synthesis Pathways from Precursors

A common strategy for preparing orthogonally protected methyl esters of 2,3-diaminopropanoic acid (Dap) involves a multi-step sequence. mdpi.comnih.gov One such pathway commences with an enantiomerically pure and commercially available precursor like Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.govresearchgate.net This starting material undergoes a series of transformations, including the formation of a Weinreb-Nahm amide, followed by reduction to the corresponding α-amino aldehyde. mdpi.com This aldehyde then serves as a key intermediate for subsequent modifications. The final steps typically involve the oxidation of an alcohol functionality to the desired carboxylic acid, followed by esterification and deprotection steps to yield the target this compound. mdpi.comnih.gov A notable advantage of some of these procedures is the ability to use crude products from each step, minimizing the need for extensive chromatographic purification. mdpi.comnih.govresearchgate.net

For instance, a synthetic route can be designed to produce Nα,Nβ-diprotected L-Dap methyl esters. researchgate.net The retrosynthetic analysis often points to enantiomerically pure Fmoc-O-tert-butyl-D-serine as an ideal starting material. nih.gov The synthesis of Boc-L-Dap(Fmoc)-OH and its corresponding methyl ester, Boc-L-Dap(Fmoc)-OCH3, has been detailed, involving steps like acidolysis and oxidation. nih.gov

Stereoselective Synthetic Approaches for D- and L-Dap Derivatives

The synthesis of specific stereoisomers of Dap derivatives is crucial for their application in biologically active molecules. Various stereoselective methods have been developed to control the chirality at the α- and β-carbons.

A widely adopted and effective strategy for the stereoselective synthesis of L-Dap derivatives begins with the chiral precursor Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comresearchgate.netnih.gov This approach leverages the inherent chirality of the starting material to ensure the stereochemical integrity of the final product. mdpi.comnih.govresearchgate.net The synthesis typically involves the conversion of the serine derivative into a key aldehyde intermediate. mdpi.comresearchgate.netnih.gov This intermediate then undergoes further reactions, such as reductive amination, to introduce the second amino group with the desired stereochemistry. mdpi.comresearchgate.netnih.gov The preservation of the chiral center from the initial D-serine template is a key feature of this methodology. mdpi.comnih.govresearchgate.net

The Baylis-Hillman reaction offers a powerful tool for carbon-carbon bond formation and has been successfully applied in the stereoselective synthesis of N-Boc-dolaproine (Boc-Dap), an important amino acid residue. researchgate.netuchile.clacs.org This strategy involves the reaction between N-Boc-prolinal and methyl acrylate, catalyzed by a tertiary amine like DABCO. researchgate.netresearchgate.net The reaction can be performed under ultrasound irradiation to minimize racemization of the chiral α-amino aldehyde. researchgate.net The resulting Baylis-Hillman adducts are then subjected to a diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester to afford the desired N-Boc-dolaproine. researchgate.netuchile.cl This method provides a stereoselective route to this non-proteinogenic amino acid. researchgate.net

Reductive amination is a key transformation in the synthesis of protected Dap derivatives, particularly when utilizing 2,3-diaminopropanols as intermediates. mdpi.comresearchgate.netnih.govresearchgate.net In a typical sequence, an α-amino aldehyde, derived from a precursor like Nα-Fmoc-O-tert-butyl-D-serine, is reacted with a primary amine or sulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)4). mdpi.comresearchgate.netnih.gov The resulting imine is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the corresponding 2,3-diaminopropanol. mdpi.comresearchgate.net The alcoholic function of this intermediate is subsequently oxidized to furnish the desired carboxylic acid of the Dap derivative. mdpi.comnih.govnih.gov This strategy allows for the introduction of various substituents on the β-amino group. mdpi.comresearchgate.net

Table 1: Key Synthetic Intermediates and Reagents

Compound/Reagent Role in Synthesis
Nα-Fmoc-O-tert-butyl-D-serine Chiral precursor for L-Dap derivatives mdpi.comresearchgate.netnih.gov
N-Boc-prolinal Starting material for Baylis-Hillman reaction researchgate.netuchile.cl
2,3-Diaminopropanols Key intermediates in reductive amination strategies mdpi.comresearchgate.netnih.govresearchgate.net
Titanium(IV) isopropoxide Lewis acid catalyst in reductive amination mdpi.comresearchgate.netnih.gov
Sodium cyanoborohydride Reducing agent for imines in reductive amination mdpi.comresearchgate.net
DABCO Catalyst for the Baylis-Hillman reaction researchgate.net

Development of Efficient and Scalable Synthetic Procedures for Research Scale

The development of efficient and scalable synthetic routes for this compound is essential for its availability in research. A key aspect of these procedures is the minimization of purification steps, such as chromatography, which can be time-consuming and lead to product loss. mdpi.comnih.govresearchgate.net Strategies that allow for the use of crude intermediates in subsequent steps are therefore highly desirable. mdpi.comnih.govresearchgate.net

Advanced Protecting Group Manipulations on this compound Derivatives

The presence of two amino groups in diaminopropanoic acid necessitates a carefully planned protecting group strategy to ensure regioselective reactions. While this compound already has its α-amino group and C-terminus protected, the side-chain amino group offers a handle for further functionalization or requires a distinct protecting group for specific synthetic aims.

Orthogonal Protection Strategies for Diaminopropanoic Acid Side Chains

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.de For derivatives of this compound, where the α-amino group is protected by the acid-labile Boc group and the C-terminus is a methyl ester, the side-chain amino group can be protected with a variety of groups that are stable to the conditions used for Boc removal (typically strong acids like TFA) and methyl ester saponification (basic conditions). iris-biotech.deug.edu.pl Several key protecting groups are employed for this purpose:

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in an organic solvent like DMF. iris-biotech.demdpi.com This makes it orthogonal to the acid-labile Boc group. organic-chemistry.org In the context of a Dap derivative, having an Fmoc group on the side chain allows for its selective removal to enable, for instance, the attachment of a specific moiety to the side chain while the peptide backbone remains protected. mdpi.com

Alloc (Allyloxycarbonyl): The Alloc group is another valuable orthogonal protecting group. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. peptide.comiris-biotech.de Its cleavage is achieved through palladium(0)-catalyzed hydrostannolytic or other similar reactions. iris-biotech.debapeks.com This unique removal condition provides an additional layer of orthogonality, which is highly advantageous in the synthesis of complex peptides or when multiple selective modifications are required. bapeks.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The Dde group and its more sterically hindered and stable variant, ivDde, are removed under mild conditions using hydrazine (B178648). sigmaaldrich.com This provides another level of orthogonality. These groups are stable to the conditions used for both Fmoc and Boc deprotection. sigmaaldrich.comiris-biotech.de However, a potential side reaction is the migration of the Dde group from the side chain to an unprotected α-amino group of a Dap residue, a complication that requires careful consideration during synthesis planning. peptide.combiosyn.comlabmix24.com The ivDde group is reported to be more stable to piperidine than Dde and less prone to this migration. labmix24.comalfa-chemistry.comsigmaaldrich.com

Mtt (4-Methyltrityl): The Mtt group is an acid-labile protecting group, but it is significantly more sensitive to acid than the Boc group. peptide.combeilstein-journals.org It can be selectively removed under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). peptide.commdpi.com This allows for the deprotection of the side chain without affecting the more robust Boc group on the α-amino position. peptide.combeilstein-journals.org The general order of lability for related trityl groups is Trt > Mtt > Mmt. peptide.com

Below is an interactive data table summarizing the properties of these orthogonal protecting groups for the side chain of diaminopropanoic acid.

Protecting GroupAbbreviationRemoval ConditionsStabilityKey Features
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFAcid, mild hydrogenationBase-labile, provides an orthogonal pair with the acid-labile Boc group. iris-biotech.demdpi.comorganic-chemistry.org
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Acid, baseCleaved under specific metal-catalyzed conditions, offering a high degree of orthogonality. peptide.comiris-biotech.debapeks.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFAcid, baseRemoved by hydrazinolysis; potential for side-chain to α-amino group migration. peptide.comsigmaaldrich.combiosyn.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFAcid, baseMore stable to piperidine and less prone to migration than Dde. sigmaaldrich.comlabmix24.comalfa-chemistry.comsigmaaldrich.com
4-MethyltritylMtt1-2% TFA in DCM with scavenger (e.g., TIS)Base, mild baseHighly acid-labile, allowing for selective removal in the presence of the Boc group. peptide.compeptide.combeilstein-journals.org

Selective Deprotection Methodologies

The success of a synthetic strategy hinges on the ability to selectively remove these protecting groups without affecting other parts of the molecule. For a derivative of this compound, where the side chain is protected by one of the aforementioned groups, the following selective deprotection methodologies can be applied:

For a side-chain Fmoc group: Treatment with a solution of 20% piperidine in DMF will selectively cleave the Fmoc group, leaving the Boc group, the methyl ester, and other acid-labile or palladium-labile groups intact. mdpi.com

For a side-chain Alloc group: The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415) or dimedone, will efficiently remove the Alloc group. bapeks.com These conditions are neutral and will not affect Boc, Fmoc, or ester groups.

For a side-chain Dde or ivDde group: A solution of 2% hydrazine in DMF is the standard reagent for the removal of these protecting groups. sigmaaldrich.com This method is orthogonal to both acid- and base-labile protecting groups. Care must be taken to minimize the risk of acyl migration, especially with Dde. biosyn.comlabmix24.com

For a side-chain Mtt group: A dilute solution of TFA (1-2%) in DCM, often with a scavenger such as triisopropylsilane (TIS) to prevent re-attachment of the trityl cation, is used for the selective removal of the Mtt group. peptide.com The reaction is typically fast, and the mild conditions ensure the integrity of the Boc group.

Reaction Kinetics and Optimization in this compound Synthesis Pathways

The synthesis of this compound and its subsequent use in peptide synthesis are processes that can be optimized by understanding the kinetics of the involved reactions. While specific kinetic data for the synthesis of this compound is not extensively published in readily available literature, general principles of reaction optimization in peptide chemistry apply.

The formation of the peptide bond itself is a critical step. The rate of this reaction is influenced by several factors:

Coupling Reagents: The choice of coupling reagent significantly impacts the reaction kinetics and the suppression of side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to facilitate rapid and efficient coupling. The optimization of the equivalents of the coupling reagent and the base (e.g., DIPEA or N-methylmorpholine) is crucial.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. DMF and NMP (N-Methyl-2-pyrrolidone) are common solvents in solid-phase peptide synthesis due to their excellent solvating properties.

Temperature: While most coupling reactions are performed at room temperature, adjusting the temperature can influence the reaction rate. However, higher temperatures can also increase the risk of side reactions, including racemization.

Concentration: The concentration of the reactants can also play a role in the reaction kinetics, following standard principles where higher concentrations generally lead to faster reaction rates, although solubility limits must be considered.

A key aspect of optimization is minimizing side reactions. For instance, in the context of using a Dde-protected Dap derivative, the kinetics of the desired coupling reaction must be significantly faster than the potential intramolecular migration of the Dde group. This can sometimes be achieved by using highly efficient coupling reagents that promote rapid amide bond formation. labmix24.com

Below is a data table outlining key parameters that are typically optimized in peptide synthesis pathways involving derivatives of this compound.

ParameterTypical Range/OptionsInfluence on ReactionOptimization Goal
Coupling Reagent HATU, HBTU, DIC/OxymaActivates the carboxylic acid for amide bond formation.Maximize coupling efficiency, minimize racemization and other side reactions.
Base DIPEA, NMM, CollidineNeutralizes protonated amines and facilitates coupling.Ensure optimal pH for the reaction without causing premature deprotection or other side reactions.
Solvent DMF, NMP, DCMSolubilizes reactants and influences reaction rates.Achieve good solubility for all components and facilitate efficient reaction.
Temperature 0 °C to Room TemperatureAffects the rate of both the desired reaction and potential side reactions.Balance reaction speed with the minimization of unwanted side products.
Reaction Time 30 minutes to several hoursDuration of the coupling reaction.Ensure complete reaction without allowing for significant side product formation.

Applications of Boc Dap Ome Hcl As a Versatile Chemical Building Block

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. peptide.com Boc-Dap-OMe HCl, with its orthogonally protected amino groups, is well-suited for integration into SPPS protocols, particularly those employing Boc chemistry for temporary Nα-protection. peptide.comchempep.com

Strategic Placement of this compound in Linear Peptide Chain Elongation

In the conventional C-to-N direction of SPPS, the free α-amino group of this compound allows for its direct coupling to the growing peptide chain attached to the resin. peptide.com The process involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the deprotected N-terminus of the resin-bound peptide.

The strategic placement of a this compound unit within a linear peptide sequence introduces a key point for diversification. The Boc-protected β-amino group is stable to the acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid, TFA), but can be deprotected under different conditions to allow for side-chain modification. peptide.com This enables the synthesis of peptides with branched structures or the attachment of various functionalities, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.

Table 1: Orthogonal Protection in Peptide Synthesis with Dap Derivatives

Protecting GroupChemical NameTypical Cleavage ConditionsPurpose in Dap Derivatives
Boc tert-butyloxycarbonylMild Acid (e.g., TFA)Temporary Nα-protection or stable side-chain protection
Fmoc 9-fluorenylmethyloxycarbonylBase (e.g., Piperidine)Temporary Nα-protection or stable side-chain protection
Cbz (Z) CarboxybenzylCatalytic HydrogenationSide-chain protection

This table illustrates the principle of orthogonal protection commonly used with diaminopropionic acid derivatives in peptide synthesis.

Inverse Solid-Phase Peptide Synthesis (ISPPS) Considerations for C-Terminal Modifications

While less common, inverse solid-phase peptide synthesis (ISPPS) builds the peptide chain from the N-terminus to the C-terminus. lsu.edu This approach can be advantageous for the synthesis of C-terminally modified peptides. nih.govresearchgate.net In this context, this compound could theoretically be attached to a solid support via its Boc-protected β-amino group. Subsequent deprotection of the α-amino group would allow for the stepwise addition of amino acids to elongate the peptide chain.

The final cleavage from the resin would yield a peptide with a C-terminal diaminopropionic acid methyl ester. The methyl ester could then be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. However, a significant challenge in N-to-C elongation is the increased risk of racemization at the C-terminal amino acid during activation for the coupling of the next residue. lsu.edu Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Synthesis of Biologically Relevant Peptides and Analogs

The incorporation of non-proteinogenic amino acids like diaminopropionic acid is a widely used strategy to enhance the biological activity, stability, and receptor selectivity of peptides. This compound serves as a valuable precursor for the synthesis of such modified peptides.

Development of Peptide Ligands for Specific Receptor Interactions (e.g., Integrins)

Integrins are a family of cell surface receptors that play crucial roles in cell adhesion, signaling, and migration. nih.gov Short peptide sequences, such as the RGD (Arg-Gly-Asp) motif, are known to bind to specific integrins and can be used to target cells expressing these receptors. mdpi.com The modification of these peptide ligands with non-natural amino acids can improve their binding affinity and selectivity.

Derivatives of diaminopropionic acid have been incorporated into the design of hybrid α/β-peptide ligands for α4β1 integrin. nih.gov In such syntheses, the Dap residue provides a scaffold for introducing linkable side chains for the functionalization of biomaterials. While the direct use of this compound is not explicitly detailed in this specific study, its structural features make it a suitable starting material for creating similar integrin-targeting peptides. The β-amino group can be functionalized to introduce pharmacophores or linking moieties.

Table 2: Research Findings on Dap-Containing Integrin Ligands

Peptide/AnalogTarget ReceptorKey Findings
MPUPA-Dap(Ac)-Gly-OHα4β1 IntegrinPrototypic ligand for α4β1 integrin. nih.gov
MPUPA-Dap(Ahx)-Gly-OHα4β1 IntegrinIntroduction of a flexible linker at the Dap residue for surface functionalization. nih.gov

This table summarizes findings from a study on integrin ligands, highlighting the utility of the diaminopropionic acid (Dap) core.

Design and Synthesis of Peptides for Enzyme Inhibition Studies

Peptides that can specifically inhibit the activity of certain enzymes are of great interest as potential therapeutic agents. nih.govnih.gov The design of such inhibitory peptides often involves the incorporation of amino acid analogs that can mimic the transition state of the enzymatic reaction or interact strongly with the enzyme's active site.

The unique structural features of diaminopropionic acid can be exploited in the design of enzyme inhibitors. For example, the β-amino group can be functionalized to introduce a chemical group that interacts with the catalytic residues of an enzyme. While specific studies detailing the use of this compound for this purpose are not abundant in the literature, the principles of rational drug design suggest its potential utility in creating novel peptide-based enzyme inhibitors.

Exploration of Antimicrobial Peptides Derived from this compound Derivatives

Antimicrobial peptides (AMPs) are a diverse class of molecules that form a crucial part of the innate immune system of many organisms. A key feature of many AMPs is their cationic nature, which facilitates their interaction with the negatively charged membranes of bacteria. The incorporation of additional amino groups, such as those provided by diaminopropionic acid, can enhance the positive charge and, potentially, the antimicrobial activity of a peptide.

Precursor in the Development of Targeted Conjugates

The protected amino acid derivative, this compound, serves as a crucial and versatile building block in the sophisticated field of targeted therapeutics. Its unique structure, featuring a protected diamino acid, provides a strategic advantage in the synthesis of complex molecules designed to deliver potent payloads to specific cells, such as cancer cells. This section explores its application in the construction of antibody-drug conjugates (ADCs) and the modification of complex natural products.

Synthesis of Antibody-Drug Conjugate (ADC) Linkers Utilizing this compound Derivatives

Antibody-drug conjugates are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs. The linker that connects these two components is a critical element, influencing the stability, efficacy, and safety of the ADC. Derivatives of this compound are employed in the construction of these vital linkers.

Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon reaching the target cell environment. This compound derivatives are valuable in synthesizing peptide-based linkers that can be cleaved by specific enzymes, such as cathepsins, which are often present in higher concentrations within tumor cell lysosomes. The diaminopropionic acid structure can be incorporated into a dipeptide or polypeptide sequence that is recognized and cleaved by these proteases. This enzymatic cleavage ensures that the potent drug is released in close proximity to its intracellular target. googleapis.comnih.gov

The design of these linkers is a meticulous process where the stability of the linker in plasma is balanced with its susceptibility to cleavage at the target site. Chemically labile linkers, including those sensitive to the acidic environment of endosomes and lysosomes or the reducing environment within the cell, also represent a significant category where derivatives of this compound can be integrated. googleapis.com

Linker TypeCleavage MechanismTypical Cellular Location
Peptide-basedEnzymatic (e.g., Cathepsin B)Lysosome
HydrazoneAcid-catalyzed hydrolysisEndosome, Lysosome
DisulfideReduction (e.g., by Glutathione)Cytosol

This table provides an overview of common cleavable linker strategies where this compound derivatives can be incorporated.

The ultimate function of an ADC is to deliver a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization and is frequently used as a payload in ADCs. Boc-protected diaminopropionic acid derivatives, such as Boc-Dap-NE, are reported as intermediates in the synthesis of MMAE. provendis.inforesearchgate.net

The process involves coupling the payload to the linker, which is then conjugated to the antibody. The chemistry must be precise to ensure a stable connection that does not prematurely release the drug. The linker-payload combination, often synthesized as a single unit before conjugation to the antibody, must be carefully designed to not interfere with the biological activity of the payload once it is released inside the target cell. The use of Boc-Dap derivatives facilitates the creation of a stable linkage that can be efficiently cleaved to liberate the active form of MMAE. provendis.inforesearchgate.net

Modification in Complex Natural Product Derivatives (e.g., Cryptophycins)

Cryptophycins are a class of highly cytotoxic macrocyclic depsipeptides that have garnered interest as potential payloads for ADCs due to their picomolar potency against a wide range of cancer cell lines. researchgate.netnih.gov However, their complex structure necessitates strategic chemical modifications to introduce a handle for conjugation to a linker without diminishing their potent activity.

The successful use of a natural product like cryptophycin (B1240208) as an ADC payload depends on identifying a position on the molecule where a linker can be attached without compromising its interaction with its biological target, tubulin. Research has focused on developing synthetic routes to create cryptophycin analogues that incorporate a range of functional groups suitable for conjugation. These "handles" must be chemically accessible and allow for the stable attachment of a linker. mdpi.com

Studies have demonstrated that modifications to certain parts of the cryptophycin structure can yield derivatives with functional groups such as amino, hydroxy, carboxy, and sulfur-containing moieties. mdpi.com These groups provide versatile points of attachment for various linker chemistries. For example, an amino group can be used to form a stable amide bond with a carboxyl-containing linker. The introduction of such functional groups is a key strategy to enable the use of these potent natural products in targeted therapies. mdpi.com While direct conjugation of this compound to cryptophycin is not explicitly detailed, the principles of using protected amino acids to introduce amine functionalities are a fundamental component of the medicinal chemistry strategies employed for the modification of such complex natural products.

Functional Group HandlePotential Linkage Chemistry
Amino (-NH2)Amide bond formation
Hydroxy (-OH)Ester or ether bond formation
Carboxy (-COOH)Amide or ester bond formation
Thiol (-SH)Maleimide (B117702) chemistry, disulfide bonds

This table illustrates potential conjugation chemistries for functional handles introduced into complex natural products like cryptophycins.

Stereochemical Integrity and Control in Boc Dap Ome Hcl Reactions

Mechanisms of Epimerization in Peptide Coupling Reactions

Epimerization in peptide synthesis, the undesirable inversion of configuration at a chiral center, can occur through two primary mechanisms. mdpi.com The first and most prevalent pathway involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comsigmaaldrich.com The second mechanism is through the direct abstraction of the α-proton (Hα) from an amino acid residue by a base. mdpi.com

The most common route to epimerization during peptide bond formation is through the formation of a planar, achiral 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.gov This process is particularly relevant for N-acyl-protected amino acids, including Boc-protected residues like Boc-Dap-OMe. The reaction is initiated by the activation of the carboxyl group of the N-protected amino acid by a coupling reagent. mdpi.com The activated carboxyl group can then be attacked intramolecularly by the oxygen atom of the N-terminal protecting group's carbonyl moiety. mdpi.com Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are specifically designed to minimize this side reaction, thereby offering significant protection against epimerization compared to other N-acyl groups. bachem.comresearchgate.net

However, under certain conditions, particularly with strong activation and the presence of base, the resulting oxazolone (B7731731) can lose its α-proton. nih.gov Tautomerization and subsequent reprotonation can lead to a mixture of L- and D-isomers, resulting in epimerization. mdpi.comnih.gov The rate of oxazolone formation and subsequent epimerization is influenced by several factors, including the nature of the protecting group, the coupling reagents used, solvent polarity, and temperature.

Certain amino acid residues are inherently more susceptible to epimerization.

Cysteine: The synthesis of peptides containing C-terminal cysteine is particularly prone to epimerization. bachem.com The sulfur-containing side chain can influence the acidity of the α-proton, making it more susceptible to abstraction.

Histidine: The imidazole (B134444) ring in the side chain of histidine can act as an intramolecular base catalyst, promoting epimerization.

While Boc-Dap-OMe itself is not one of these traditionally "problematic" residues, its incorporation adjacent to such residues in a peptide sequence requires careful consideration of the coupling conditions to prevent epimerization of the neighboring amino acid.

Methodologies for Minimizing Epimerization during Boc-Dap-OMe HCl Incorporation

To ensure the stereochemical purity of the final peptide, several strategies have been developed to suppress epimerization during the coupling of amino acid building blocks like this compound.

The choice of coupling reagent and the use of additives are critical for minimizing epimerization. bachem.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used but can promote epimerization if used alone. bachem.com The water-soluble carbodiimide (B86325) EDC-HCl is often preferred for solution-phase synthesis as it can accelerate active ester formation, and the byproducts are easily removed during aqueous workup. orgsyn.org

Additives: To suppress epimerization and enhance reaction rates, carbodiimides are almost always used in conjunction with additives. bachem.comorgsyn.org

N-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the standard additive, effectively reducing epimerization. bachem.comorgsyn.org

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): Due to the potentially explosive nature of HOBt, safer and often more effective alternatives have been developed. Oxyma Pure has emerged as a highly reliable and safe choice. orgsyn.org It has been shown to be superior to HOBt and comparable to another common additive, HOAt, in preventing epimerization, particularly when coupling sterically hindered or sensitive amino acids. orgsyn.org

Phosphonium and Aminium/Uronium Salts: Reagents like BOP, HBTU, HATU, and COMU are highly efficient coupling reagents. bachem.com HATU, which is based on HOAt, is very effective, and COMU, which incorporates the Oxyma moiety, offers high efficiency with improved safety and solubility profiles. bachem.com

The following table summarizes the performance of different additives in minimizing epimerization in a model peptide synthesis.

AdditiveCoupling ReagentEpimerization (%)Relative Performance
HOBtEDC-HCl3.7Standard
HOAtEDC-HCl<1-2High
Oxyma Pure® EDC-HCl 0.1 Very High

This table is based on data for the synthesis of Z-Phg-Val-OMe, a model system known to be sensitive to epimerization. orgsyn.org

The solvent used in the coupling reaction can significantly impact the degree of epimerization. rsc.org The polarity of the solvent plays a crucial role. nih.gov While polar solvents can be necessary for solubility, non-polar solvents generally suppress epimerization by disfavoring the formation of the charged intermediates involved in the oxazolone pathway. rsc.org

For instance, Dichloromethane (B109758) (DCM) is often a preferred solvent as it can reduce the loss of chirality. orgsyn.org In solid-phase peptide synthesis (SPPS), where N,N-dimethylformamide (DMF) is traditionally used, studies have shown that using binary solvent mixtures can help mitigate side reactions like epimerization by allowing for the fine-tuning of the solvent's polarity. rsc.org

Preservation of Chirality in Multi-Step Synthetic Pathways

The synthesis of complex molecules like protected diaminopropionic acid derivatives often involves multiple steps. Ensuring the final product's stereochemical integrity requires that chirality is preserved throughout the entire synthetic sequence. mdpi.comresearchgate.net

In synthetic strategies for preparing orthogonally protected l-Dap methyl esters, for example, the starting material is often a chiral amino acid from the natural chiral pool, such as D-serine. mdpi.comresearchgate.net The synthetic route is carefully designed so that each reaction step proceeds without affecting the stereocenter. This often involves mild reaction conditions and the use of protecting groups. For instance, a key transformation might involve the reduction of a carboxylic acid derivative to an alcohol, followed by amination and subsequent re-oxidation to the carboxylic acid. Each of these steps must be shown to proceed without racemization. mdpi.comresearchgate.net Confirmation of the final product's enantiomeric purity is typically achieved through techniques like chiral HPLC or by coupling the product to an enantiomerically pure amino acid and analyzing the resulting dipeptides by NMR or HPLC. mdpi.com The Curtius rearrangement is another method that has been employed to introduce an amino group with retention of configuration in the synthesis of protected diaminopropionic acid. nih.gov

Advanced Analytical and Characterization Methodologies for Boc Dap Ome Hcl Research

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide fundamental insights into the molecular framework of Boc-Dap-OMe HCl, confirming its identity and offering clues about its conformational behavior.

¹H NMR analysis confirms the presence of all expected protons. Key signals include a singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group, and a singlet around 3.73 ppm for the three protons of the methyl ester (OMe). psu.edu The protons on the diaminopropionic acid backbone appear as multiplets in the 3-4 ppm region. Integration of these signals allows for a quantitative assessment of the relative number of protons, which can help detect impurities. In some cases, particularly in more complex peptide derivatives, the presence of two sets of signals can indicate the existence of different conformers in solution. unibo.it

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. It is used to verify the presence of the Boc group's quaternary carbon and carbonyl carbon, the methyl ester carbon, and the carbons of the amino acid backbone.

Conformational analysis of peptides derived from this compound can be performed using advanced NMR techniques, such as variable temperature (VT) NMR, to study the dynamics of molecular motion and hydrogen bonding. nih.govresearchgate.netauremn.org.br Furthermore, NMR is a powerful method for detecting racemization, as the formation of diastereomers can often be identified by the appearance of distinct signals in the NMR spectrum. unibo.it

Table 1: Representative ¹H NMR Data for a Boc-Dap Derivative This table is based on data for structurally similar compounds as detailed NMR data for the specific HCl salt is not published in detail. The shifts are illustrative.

Functional GroupProton AssignmentChemical Shift (δ) ppm (Solvent)Multiplicity
BocC(CH₃)₃~1.44 (CDCl₃)s (singlet)
BackboneCH, CH₂~3.0 - 4.5 (CDCl₃)m (multiplet)
Methyl EsterOCH₃~3.73 (CDCl₃)s (singlet)
AmineNH₂Variablebr s (broad singlet)

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₉H₁₈N₂O₄·HCl and a molecular weight of approximately 254.71 g/mol . sigmaaldrich.comchempep.comchemspider.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used during synthesis to monitor the progress of reactions and check the purity of the product. nih.govacs.org Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer typically detects the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a definitive confirmation of the elemental composition of the synthesized compound. acs.org This precision helps to distinguish the target compound from other potential impurities that may have a similar nominal mass.

Table 2: Molecular Weight and Mass Spectrometry Data for Boc-Dap-OMe

ParameterValueSource
Molecular FormulaC₉H₁₈N₂O₄·HCl iris-biotech.deiris-biotech.de
Average Mass (HCl Salt)254.711 g/mol chemspider.com
Monoisotopic Mass (Free Base)218.1267 g/mol Calculated
Expected [M+H]⁺ (ESI-MS)~219.13 m/z acs.org
Analysis MethodLC-MS, ESI-MS, HRMS nih.govacs.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. ruifuchemical.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA). nih.govacs.org Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, often by UV absorbance at 210–220 nm. Commercial suppliers often guarantee a purity of at least 98% or 99%. iris-biotech.deiris-biotech.de

HPLC is also essential for determining stereochemical purity. Chiral HPLC columns can be used to separate enantiomers or diastereomers directly. In many synthetic routes, the diastereomeric ratio (d.r.) of intermediates or related products is assessed by HPLC to ensure that no epimerization has occurred during the reaction steps. psu.edud-nb.info

Table 3: Typical HPLC Conditions for Purity Analysis of Amino Acid Derivatives

ParameterDescription
ColumnReversed-Phase C18
Mobile PhaseAcetonitrile/Water gradient with 0.1% TFA or Formic Acid
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 210-220 nm
PurposePurity assessment, diastereomeric ratio determination

Thin-Layer Chromatography (TLC) and Flash Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction in real-time. uzh.chacs.org A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system. By comparing the spots of the starting material, reaction mixture, and product, chemists can quickly determine if the starting material has been consumed and the desired product has been formed. unibo.it For amine-containing compounds like this compound, visualization can be achieved using a ninhydrin (B49086) stain. uzh.ch

Once a reaction is complete, flash column chromatography is the standard technique for purification on a laboratory scale. psu.eduacs.org The crude product is loaded onto a column packed with silica gel and eluted with a solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) optimized by TLC. unibo.itacs.org This process separates the target compound from unreacted starting materials, reagents, and byproducts, yielding purified this compound.

Stereochemical Purity Determination

As a chiral building block, confirming the stereochemical purity of this compound is of utmost importance. The presence of the undesired stereoisomer can have significant consequences in the synthesis of stereochemically defined peptides.

Several methods are employed to determine stereochemical purity. As mentioned, chiral HPLC is a direct and powerful technique for separating and quantifying enantiomers or diastereomers. psu.eduresearchgate.net

NMR spectroscopy can also be used to determine diastereomeric purity. unibo.it When a compound contains more than one stereocenter, the resulting diastereomers are chemically distinct and will exhibit different chemical shifts and/or coupling constants in the NMR spectrum. Careful analysis and integration of these unique signals can provide a precise diastereomeric ratio. psu.edu

A more classical approach involves measuring the specific optical rotation of the purified compound using a polarimeter. The measured value is then compared to the established literature value for the enantiomerically pure substance to confirm its stereochemical identity. unibo.it

Marfey's Analysis for Amino Acid Stereochemistry

Marfey's method is a widely used and reliable technique for determining the absolute stereochemistry of amino acids. mdpi.comescholarship.org The process involves the derivatization of the amino acid hydrolysate with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (FDLA). mdpi.com This reaction creates diastereomeric adducts that can be readily separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

In the context of this compound, after hydrolysis to remove the Boc and methyl ester protecting groups to yield 2,3-diaminopropionic acid (Dap), the resulting free amino groups are reacted with Marfey's reagent. researchgate.netlookchem.com The derivatization of an L-amino acid with L-FDAA will produce a diastereomer that typically has a shorter retention time on a C18 column compared to the diastereomer formed from a D-amino acid and L-FDAA. mdpi.com

Research has shown that for diaminopropionic acid (DAP), racemization can occur during the acidic hydrolysis step. researchgate.net To account for this, advanced Marfey's analysis can be employed, sometimes in conjunction with deuterated acid (DCl/D₂O) for hydrolysis, to distinguish between the original stereoconfiguration and any racemization products formed during the analytical procedure. researchgate.net The presence of both L- and D-isomers after derivatization can be quantified, and by comparing the retention times with authentic standards, the original stereochemistry of the Dap residue in the parent molecule can be unequivocally assigned. escholarship.orgmdpi.com

Table 1: Representative Data from Marfey's Analysis of Amino Acids

Amino Acid DerivativeChiral Derivatizing ReagentHPLC ColumnElution OrderConclusion
Hydrolyzed this compoundL-FDAAC18L-Dap derivative elutes before D-Dap derivativeDetermination of L or D configuration of the Dap backbone.
Valine StandardL-FDLAC18L-Val-FDLA derivative elutes before D-Val-FDLA derivative mdpi.comConfirms the expected elution pattern for standard amino acids.

Chiral HPLC and Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (U-HPLC/MS) for Enantiomeric Purity

While Marfey's analysis confirms the absolute configuration, chiral high-performance liquid chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a compound like this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For Boc-protected amino acids and their derivatives, polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), are frequently effective. unibo.itmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov For instance, a Chiralpak IC column with a mobile phase of hexane:isopropanol has been successfully used to resolve enantiomers of related Boc-amino acids, allowing for the quantification of enantiomeric excess often exceeding 99%.

The coupling of ultra-high-performance liquid chromatography (U-HPLC) with mass spectrometry (MS) provides an even more powerful tool. U-HPLC offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net The MS detector provides highly sensitive and selective detection, confirming the identity of the eluting peaks by their mass-to-charge ratio (m/z). This is particularly useful for analyzing crude reaction mixtures or complex samples. researchgate.net Reverse-phase U-HPLC/MS analysis is a common method for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net

Table 2: Typical Chiral HPLC and U-HPLC/MS Parameters

ParameterChiral HPLCU-HPLC/MS
Column Chiralpak AD-H or IC unibo.itWaters Acquity HSS T3 C18 google.com
Mobile Phase n-hexane/isopropanol with additives (e.g., DEA, FA) nih.govmdpi.comWater/Acetonitrile with 0.05% TFA google.com
Flow Rate 0.8 - 1.0 mL/min nih.govmdpi.comOptimized for U-HPLC system
Detection UV (e.g., 214 nm or 343 nm) nih.govUV Diode Array and Mass Spectrometry (ESI+) google.com
Key Measurement Enantiomeric Purity / Enantiomeric Excess (% ee) Purity, Reaction Monitoring, Byproduct Identification researchgate.net

Crystallographic Analysis for Three-Dimensional Structure Determination (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.

While obtaining a suitable single crystal of this compound itself may be challenging, the crystallographic analysis of its derivatives has been reported. For example, the structure of a tosylated derivative, Boc-Dap(NTs)-OMe, was confirmed by X-ray crystallography. uzh.ch Such analyses provide definitive proof of the compound's constitution and the relative arrangement of its functional groups.

In broader research on diaminopropionic acid, crystallographic studies of enzymes in complex with Dap or its derivatives have provided insights into molecular recognition and binding modes. nih.govnih.gov For instance, the crystal structure of D-serine dehydratase was determined in the presence of (R)-(-)-2,3-diaminopropionic acid hydrochloride, revealing how the inhibitor binds within the active site. nih.gov Similarly, the crystal structure of CmnB, an enzyme involved in L-Dap biosynthesis, was solved, elucidating its catalytic mechanism. nih.gov These studies, while not directly on this compound, underscore the power of crystallography to understand the structural role of the Dap scaffold in complex biological and chemical systems. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Boc Dap Ome Hcl and Its Derivatives

Molecular Modeling for Conformational Analysis and Ligand Binding Predictions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like Boc-Dap-OMe HCl, which contains several rotatable bonds, these methods are essential for understanding its conformational landscape—the collection of different three-dimensional shapes it can adopt.

Beyond understanding the molecule itself, molecular modeling is critical for predicting how it might interact with a biological receptor, a process known as ligand binding. Using docking programs like AutoDock Vina or MOE, researchers can predict the preferred orientation of a ligand like a Boc-Dap-OMe derivative when it binds to a protein's active site. acs.org The software calculates a "docking score," which estimates the binding affinity, helping to identify the most promising candidates for further development. acs.org This in silico screening reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the drug design process. acs.orgnih.gov

Application of Algorithms for Molecular Flexibility Analysis (e.g., NAMFIS)

A significant challenge in studying flexible molecules is that they rarely exist as a single, static structure in solution. Instead, they populate a dynamic ensemble of different conformations. The NMR Analysis of Molecular Flexibility in Solution (NAMFIS) algorithm is a powerful computational method designed to address this complexity. rsc.orgnih.govresearchgate.net NAMFIS deconvolutes time-averaged experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effects (NOEs), into the specific conformations that contribute to the ensemble and their relative populations. rsc.orgresearchgate.netnih.gov

The NAMFIS process involves several key steps:

Generation of a Conformational Pool: A broad range of possible conformations is generated using methods like a Monte Carlo conformational search. rsc.orgnih.govdiva-portal.org This creates a comprehensive library of potential structures.

Input of Experimental Data: Experimentally measured NMR data, which represent an average over all conformations present in the solution, are used as constraints. researchgate.net

Ensemble Calculation: The NAMFIS algorithm then determines the combination and population (mole fraction) of conformers from the theoretical pool that best fits the experimental data. nih.gov

This approach is particularly valuable because it is driven by experimental data rather than relying solely on the computed energies from theoretical force fields, which can be approximate. rsc.org NAMFIS has been successfully used to determine the solution ensembles of many flexible molecules, including macrocycles and peptides, providing detailed insight into their conformational behavior that is not accessible from experimental data alone. rsc.orgnih.govdiva-portal.org For a molecule like this compound, this method could precisely characterize its conformational preferences in solution, which is fundamental to understanding its biological activity.

Table 1: Hypothetical NAMFIS-Derived Conformational Ensemble for a Boc-Dap-OMe Derivative
Conformer IDKey Dihedral Angle (φ, degrees)Key Dihedral Angle (ψ, degrees)Predicted Population (%)Key Intramolecular Interaction
Conf-1-12011045H-bond between Boc=O and β-NH
Conf-2-6514030Extended, no major H-bond
Conf-360-5515Turn-like structure
Conf-4-150-17010Extended, solvent-exposed

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly detailed view of electronic structure, allowing researchers to elucidate complex chemical reaction mechanisms. worldscientific.comnih.gov These methods can be applied to reactions involving this compound or its derivatives to understand how bonds are formed and broken, identify transient intermediates, and calculate the energy barriers associated with these transformations. researchgate.netacs.org

For instance, DFT has been used to study the decarboxylation mechanisms of amino acids. researchgate.netacs.org Such studies calculate the energies of reactants, transition states, and products to map out the entire reaction pathway. The transition state, a high-energy, short-lived species, represents the energetic bottleneck of the reaction. By calculating its structure and energy, the activation energy (energy barrier) for the reaction can be determined, which is directly related to the reaction rate. researchgate.netwuxiapptec.com

In the context of Boc-protected compounds, DFT can be used to investigate:

Deprotection Mechanisms: The removal of the Boc group, typically under acidic conditions, can be modeled to understand the precise role of the acid catalyst and the stability of intermediates.

Peptide Bond Formation: The mechanism of coupling reactions, where the amino acid derivative forms a peptide bond, can be explored to optimize reaction conditions.

Cyclization Reactions: DFT calculations can explain the regioselectivity and stereoselectivity observed in the formation of cyclic derivatives. beilstein-journals.org

Catalytic Cycles: In reactions where a catalyst is involved, DFT can model the interactions between the substrate and the catalyst at each step of the cycle, as demonstrated in studies of imide formation in N-(o-carboxybenzoyl)-L-amino acids. worldscientific.com

These theoretical insights are invaluable as they complement experimental findings and provide a predictive framework for designing new synthetic routes and catalysts. worldscientific.comwuxiapptec.com

Table 2: Example DFT-Calculated Activation Energies for a Hypothetical Reaction Step
Reaction StepSolvent ModelDFT Functional/Basis SetCalculated Activation Energy (kcal/mol)
Boc Deprotection (Proton Transfer)None (Gas Phase)B3LYP/6-31G(d)25.4
Boc Deprotection (Proton Transfer)Water (PCM)B3LYP/6-31G(d)18.2
C-N Bond FormationMethanol (PCM)ωB97X-D/6-311++G(2d,2p)13.9
C-N Bond FormationChloroform (PCM)ωB97X-D/6-311++G(2d,2p)16.1

Prediction of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. azolifesciences.com Computational methods are indispensable in modern drug discovery for establishing quantitative structure-activity relationships (QSAR), which use mathematical models to predict the activity of new compounds. nih.govrsc.orgmdpi.com These models are built by correlating the physicochemical or structural properties (known as descriptors) of a series of molecules with their experimentally measured biological activities. nih.gov

For derivatives of this compound, computational SAR can guide the optimization of a lead compound to improve properties like potency and selectivity. The process typically involves:

Generating Descriptors: For a series of related molecules, various 2D or 3D descriptors are calculated. These can include properties like molecular weight, lipophilicity (logP), electronic properties (e.g., partial charges), and shape-based parameters. nih.gov

Model Building: A mathematical model is created that links these descriptors to the observed biological activity (e.g., IC₅₀ value). Techniques can range from simple linear regression to more complex machine learning algorithms like artificial neural networks. nih.gov

Model Validation and Prediction: The model is validated using a test set of compounds not included in the initial training. A validated model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. rsc.orgmdpi.com

Computational SAR is not just predictive; it also provides explanatory insights. azolifesciences.com By analyzing the QSAR model, chemists can understand which structural features are most important for activity. For example, a model might reveal that a hydrogen bond donor at a specific position is critical for binding to a target receptor, or that increased hydrophobicity in another region decreases activity. This knowledge allows for the rational design of new analogues with improved therapeutic profiles. mdpi.com

Table 3: Illustrative Computational SAR Data for Boc-Dap-OMe Derivatives
Derivative ModificationKey Structural Descriptor (Example: Hydrophobic Surface Area Ų)Predicted Binding Affinity (kcal/mol)Predicted Activity (pIC₅₀)
Parent (Boc-Dap-OMe)150-7.56.8
Replace β-amino with hydroxyl145-6.25.9
Add phenyl group to β-amino210-8.97.8
Replace methyl ester with ethyl ester162-7.66.9
Replace Boc with Z-group195-8.17.2

Future Directions and Emerging Research Avenues for Boc Dap Ome Hcl Chemistry

Innovations in Peptide Mimetic and Scaffold Design

The incorporation of non-proteinogenic amino acids (npAAs) like diaminopropionic acid is a cornerstone of peptidomimetic design, a field dedicated to creating molecules that mimic the structure and function of natural peptides but possess superior therapeutic properties. frontiersin.orgnih.gov Peptides composed solely of natural amino acids often suffer from poor metabolic stability and rapid degradation by proteases. nih.govresearchgate.net The introduction of npAAs such as Dap, derived from precursors like Boc-Dap-OMe HCl, is a powerful strategy to overcome these limitations. researchgate.netnih.gov

Researchers are exploring several innovative avenues using Dap to engineer advanced peptide scaffolds:

Conformational Constraint and Stability: The unique stereochemistry and side-chain functionality of Dap allow for the construction of conformationally constrained peptides, such as macrocyclic and branched structures. bioduro.comgoogle.com These modifications can enforce a specific bioactive conformation, leading to higher receptor binding affinity and specificity, while also sterically shielding the peptide backbone from enzymatic cleavage. researchgate.netunibo.it For example, the incorporation of D-amino acids or N-alkylated residues, a modification class to which Dap derivatives belong, can significantly increase peptide stability. researchgate.net

Scaffold Diversification: The Dap side chain serves as a branching point for creating multi-antigenic peptides or for attaching multiple peptide arms to a central core, forming tree-like structures with enhanced biological activity. bioduro.comrsc.org This approach is particularly valuable in the development of vaccines and diagnostics.

Novel Structural Architectures: Recent strategies utilize Dap in chemoselective peptide ligation to construct diverse and complex peptide architectures. rsc.org By incorporating a Dap–Ser dipeptide into a peptide chain, a hydroxyl amino functionality is introduced at the side chain, which can then participate in ligation reactions to form side chain-to-side chain cyclic peptides, bridged peptides, and multi-cyclic peptides with native peptidic linkages. rsc.org

The ability to introduce these structural modifications through building blocks like this compound is expanding the chemical space for peptide-based drug discovery far beyond what is accessible with the 20 canonical amino acids. acs.org

Advanced Strategies for Targeted Molecular Delivery System Development

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body while minimizing off-target effects. This compound and its derivatives are proving instrumental in the design of sophisticated drug delivery systems. chemimpex.comnetascientific.com The reactive β-amino side chain of Dap is an ideal anchor point for attaching drugs, targeting ligands, or imaging agents to a carrier molecule.

Emerging research in this area includes:

Lipid-Based Nanocarriers: Derivatives of diaminopropionic acid have been used to synthesize novel cationic lipids for the delivery of nucleic acid-based drugs like siRNA. nih.gov A notable example is AtuFECT, a cationic lipid incorporated into a liposomal system called AtuPLEX, which has been investigated in clinical trials for treating advanced solid tumors by delivering siRNA. nih.gov

Dendrimer Conjugates: Polyamidoamine (PAMAM) dendrimers, a class of highly branched macromolecules, have been functionalized with 2,3-diaminopropionic acid on their surface. acs.org This modification allows for the attachment of cytotoxic platinum-based drugs, creating a dendrimer-drug conjugate that can target cancer cells. acs.org The dendrimer acts as a high-capacity carrier, improving the solubility and delivery of the drug.

Peptide-Drug Conjugates (PDCs): The Dap residue can be incorporated into a peptide sequence that targets a specific receptor on cancer cells. thno.org A cytotoxic drug can then be attached to the Dap side chain, creating a PDC that selectively delivers the payload to the tumor site, a strategy that enhances efficacy and reduces systemic toxicity.

Delivery System TypeDap-Derived ComponentPayload/ApplicationResearch Finding/Potential Use
Cationic Liposome (AtuPLEX)β-l-Arginyl-2,3-l-diaminopropionic acid-N-palmityl-N-oleyl-amide trihydrochloride (AtuFECT)siRNAUsed to treat advanced solid tumors; has completed Phase I/II clinical trials. nih.gov
Dendrimer Conjugated,l-2,3-diaminopropionic acidPlatinum (PtX₂) CytostaticsActs as a carrier system to deliver platinum-based chemotherapeutics to cancer cells. acs.org
Self-Assembling HydrogelsFmoc-Phe-DapDiclofenac (NSAID)Forms a hydrogel scaffold for the controlled release of drugs, driven by π-π stacking interactions. thno.org

Exploration of Novel Bioconjugation Chemistries

Bioconjugation, the chemical linking of two biomolecules, is essential for creating advanced therapeutics like antibody-drug conjugates (ADCs) and diagnostic agents. diva-portal.org The unique reactivity of the Dap side chain, made accessible from precursors like this compound, is a focal point for the development of novel and more efficient bioconjugation strategies. chemimpex.comnetascientific.com

Key research trends include:

Maleimide (B117702) Chemistry for ADCs: A derivative, Mal-L-Dap(Boc)-OH, incorporates a maleimide group. iris-biotech.dechemimpex.com Maleimides are widely used to react with thiol groups on cysteine residues of antibodies. Conjugation through this Dap derivative is being explored to create more stable ADCs. iris-biotech.de After conjugation, the free amino side chain of the Dap core can facilitate a reaction that opens the maleimide ring, forming a completely stable, non-reversible linkage, which is a significant improvement over traditional maleimide-thiol conjugation. iris-biotech.de

Click Chemistry: Dap derivatives containing azide (B81097) (N₃) or alkyne groups are valuable reagents for "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.demedchemexpress.com These reactions are highly efficient and specific, allowing for the precise attachment of payloads or imaging agents to peptides and proteins under mild, biocompatible conditions. iris-biotech.de

Orthogonal Ligation Strategies: The ability to introduce a uniquely reactive functional group via a Dap residue allows for orthogonal conjugation. This means the side chain can be modified without affecting other functional groups in the protein or peptide. Researchers are designing Dap building blocks with various protecting groups that can be removed under specific conditions, allowing for sequential and site-specific conjugations on a single molecule. beilstein-journals.orgmdpi.com

Reactive Dap DerivativeReactive GroupConjugation ChemistryPrimary Application
Mal-L-Dap(Boc)-OHMaleimideThiol-Maleimide Ligation (irreversible modification)Creating highly stable Antibody-Drug Conjugates (ADCs). iris-biotech.dechemimpex.com
N₃-L-Dap(Boc)-OHAzideCopper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry)Site-specific labeling of proteins and peptides. iris-biotech.demedchemexpress.com
Nα-Boc-Nβ-bromoacetyl-L-2,3-diaminopropionic acidBromoacetylAlkylation of Thiol/Amine GroupsSelective conjugation with biomolecules for targeted drug delivery. chemimpex.com
Fmoc-L-Dap(Pentynoyl)-OHTerminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Click chemistry reagent for bioconjugation. medchemexpress.com

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

The fields of peptide synthesis and drug discovery are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools are accelerating the design-make-test-analyze cycle, particularly for complex molecules like peptidomimetics that incorporate non-canonical amino acids such as Dap. acs.orgmdpi.com

Future directions in this synergistic field include:

Generative Peptide Design: AI-powered generative models are now capable of designing entirely new peptide sequences with desired properties. bioduro.com Tools like PepINVENT can explore a vast chemical space beyond the 20 natural amino acids, designing novel amino acids and peptidomimetics from the ground up. rsc.org Such models could be trained to design peptides incorporating Dap derivatives for optimized stability, binding affinity, and solubility. bioduro.comrsc.org

Predictive Modeling: Machine learning algorithms can predict the three-dimensional structure of peptides (like AlphaFold), their binding interactions with targets, and their pharmacokinetic properties. bioduro.commdpi.com This predictive power allows researchers to screen vast virtual libraries of Dap-containing peptides and prioritize the most promising candidates for synthesis, saving significant time and resources.

Synthesis and Purification Optimization: AI is being applied to streamline the entire chemical synthesis workflow. bioduro.com This includes predicting optimal reaction conditions for coupling non-standard amino acids like this compound, developing more efficient purification protocols using AI-enhanced analytical platforms, and even predicting degradation pathways to design more stable formulations. bioduro.com

AI/ML Application AreaSpecific Tool/ApproachFunction in Relation to Dap-Containing Peptides
De Novo Peptide DesignGenerative Models (e.g., PepINVENT, GPT-4, GANs)Designs novel peptide sequences incorporating Dap and other ncAAs to achieve enhanced stability and target affinity. bioduro.comrsc.org
Structural PredictionAI-Assisted Design Tools (e.g., AlphaFold, RoseTTAFold)Predicts the 3D structure and binding conformation of peptides containing Dap derivatives. bioduro.com
Property PredictionMolecular Dynamics Simulations & ML ModelsAccelerates optimization by predicting pharmacokinetic properties, stability, and membrane permeability. mdpi.com
Synthesis & AnalysisAI-Enhanced PlatformsStreamlines synthesis workflows and enables autonomous compound characterization and purification. bioduro.com

Q & A

Q. How can Boc-DAP-OME HCl be synthesized and characterized in a reproducible manner?

Methodological Answer: The synthesis typically involves protecting the amino group of diamino pimelic acid (DAP) with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid with methanol. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the Boc-protected amine and ester functionality, alongside high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility hinges on strict control of anhydrous conditions and stoichiometric ratios .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

Methodological Answer: Prioritize spectroscopic validation:

  • ¹H NMR : Identify peaks corresponding to the Boc group (~1.4 ppm, singlet for tert-butyl) and methyl ester (~3.6 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches for the ester (~1740 cm⁻¹) and carbamate (~1680 cm⁻¹).
  • Elemental Analysis : Ensure stoichiometric chlorine content from the hydrochloride salt. Cross-reference data with PubChem entries or literature spectra to resolve ambiguities .

Q. How should researchers design experiments to optimize this compound synthesis yield?

Methodological Answer: Use a factorial design of experiments (DoE) to test variables like reaction time, temperature, and reagent molar ratios. For example, vary the equivalents of Boc anhydride (1.1–2.0 eq) and monitor yield via gravimetric analysis. Statistically analyze results (e.g., ANOVA) to identify significant factors. Include negative controls (e.g., omitting coupling agents) to confirm reaction specificity .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from impurities or solvent artifacts. To resolve:

  • Repetition : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • 2D NMR : Use COSY or HSQC to assign overlapping proton signals.
  • Supplementary Techniques : Employ X-ray crystallography (if crystals are obtainable) or compare with computational simulations (DFT-based chemical shift predictions). Document discrepancies transparently in supporting information .

Q. What strategies are effective for integrating this compound into peptide synthesis workflows while minimizing side reactions?

Methodological Answer:

  • Coupling Conditions : Use HOBt/DIC or PyBOP to suppress racemization.
  • Deprotection : Optimize TFA concentration (10–50% in DCM) and time to cleave the Boc group without ester hydrolysis.
  • Monitoring : Use LC-MS after each coupling/deprotection step to detect truncated sequences or side products. Pre-activate the carboxylic acid (if using in SPPS) to enhance coupling efficiency .

Q. How should researchers manage metadata and reproducibility when publishing this compound-related data?

Methodological Answer:

  • Data Management Plans (DMPs) : Specify file formats (e.g., JCAMP-DX for spectra), storage platforms (institutional repositories), and version control.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, annotate NMR data with probe frequency, temperature, and solvent.
  • Supporting Information : Include raw spectral files, chromatograms, and detailed synthetic protocols (molar ratios, purification steps) to enable replication .

Q. What computational methods can predict this compound’s reactivity in novel chemical environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., DMF vs. THF) to predict aggregation or solubility.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on existing peptide coupling data to forecast reaction outcomes under untested conditions. Validate predictions with small-scale pilot experiments .

Data Analysis & Interpretation

Q. How to statistically analyze discrepancies in this compound’s bioactivity across replicate assays?

Methodological Answer:

  • Outlier Detection : Apply Grubbs’ test to identify statistically significant outliers.
  • Error Sources : Quantify pipetting accuracy, plate reader calibration, and compound solubility variations.
  • Normalization : Use internal controls (e.g., reference inhibitors) to adjust for inter-assay variability. Report results with confidence intervals (95% CI) .

Q. What frameworks guide the ethical use of this compound in interdisciplinary studies (e.g., biochemistry vs. materials science)?

Methodological Answer:

  • Collaborative DMPs : Define data ownership, sharing protocols, and attribution policies upfront.
  • Ethical Review : For biological studies, submit protocols to institutional review boards (IRBs) if human cell lines or animal models are involved.
  • Transparency : Disclose all modifications to the compound (e.g., fluorescent tagging) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.